molecular formula C13H10BrClOZn B14884028 4-(3'-ChlorobenZyloxy)phenylZinc bromide

4-(3'-ChlorobenZyloxy)phenylZinc bromide

Cat. No.: B14884028
M. Wt: 363.0 g/mol
InChI Key: WIDZCKFKXHUQDT-UHFFFAOYSA-M
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Description

4-(3’-Chlorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3’-Chlorobenzyloxy)phenylzinc bromide typically involves the reaction of 4-(3’-Chlorobenzyloxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-(3’-Chlorobenzyloxy)phenyl bromide+Zn4-(3’-Chlorobenzyloxy)phenylzinc bromide\text{4-(3'-Chlorobenzyloxy)phenyl bromide} + \text{Zn} \rightarrow \text{4-(3'-Chlorobenzyloxy)phenylzinc bromide} 4-(3’-Chlorobenzyloxy)phenyl bromide+Zn→4-(3’-Chlorobenzyloxy)phenylzinc bromide

Industrial Production Methods

On an industrial scale, the production of 4-(3’-Chlorobenzyloxy)phenylzinc bromide involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3’-Chlorobenzyloxy)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. These reactions involve the formation of carbon-carbon bonds, making this compound highly valuable in organic synthesis.

Common Reagents and Conditions

    Reagents: Palladium catalysts, bases (e.g., potassium carbonate), and aryl halides.

    Conditions: Typically carried out under inert atmosphere (argon or nitrogen) at elevated temperatures (50-100°C).

Major Products

The major products formed from these reactions are biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

4-(3’-Chlorobenzyloxy)phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of advanced materials, such as polymers and electronic materials.

Mechanism of Action

The mechanism of action of 4-(3’-Chlorobenzyloxy)phenylzinc bromide in cross-coupling reactions involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The organozinc compound transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc bromide
  • Benzylzinc bromide
  • 4-Fluorophenylzinc bromide
  • 3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide

Uniqueness

4-(3’-Chlorobenzyloxy)phenylzinc bromide stands out due to its specific functional group (3’-chlorobenzyloxy), which imparts unique reactivity and selectivity in cross-coupling reactions. This makes it particularly useful in the synthesis of complex molecules where precise control over the reaction outcome is required.

Properties

Molecular Formula

C13H10BrClOZn

Molecular Weight

363.0 g/mol

IUPAC Name

bromozinc(1+);1-chloro-3-(phenoxymethyl)benzene

InChI

InChI=1S/C13H10ClO.BrH.Zn/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13;;/h2-9H,10H2;1H;/q-1;;+2/p-1

InChI Key

WIDZCKFKXHUQDT-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=CC=[C-]C=C2.[Zn+]Br

Origin of Product

United States

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